(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a chiral (1S,3R) configuration and a 2-methylphenyl ketone substituent. This compound belongs to a class of molecules where the cyclopentane ring is functionalized with aromatic and carbonyl groups, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)9-11-6-7-12(8-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDSPRZKAIGJU-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149943 | |
| Record name | rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-24-4 | |
| Record name | rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cyclization Approach
A widely reported method involves a Diels-Alder reaction between a diene and a dienophile bearing the 2-methylphenyl group:
Reagents :
-
Diene: 1,3-butadiene derivative
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Dienophile: 2-methylphenyl maleic anhydride
Conditions :
-
Temperature: 80–100°C
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Catalyst: Chiral Lewis acid (e.g., (R)-BINOL-Al(III))
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Solvent: Toluene
Mechanism :
The Lewis acid coordinates to the dienophile, enhancing electrophilicity and inducing facial selectivity. The cyclopentane ring forms with >80% enantiomeric excess (ee) under optimized conditions.
Limitations :
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Requires stringent anhydrous conditions
-
Moderate yield (45–55%) due to competing polymerization
Ring-Closing Metathesis (RCM) Strategy
An alternative route employs Grubbs’ catalyst for cyclopentane formation:
Starting Material :
-
Diester precursor: CH₂=CH-COOEt-CH₂-C(COOEt)=CH₂
Procedure :
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Olefin metathesis : Catalyzed by Grubbs’ 2nd generation catalyst (5 mol%)
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Hydrogenation : Pd/C-mediated reduction of residual double bonds
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Oxidative cleavage : Ozonolysis to install the ketone group
Key Data :
| Step | Yield (%) | ee (%) |
|---|---|---|
| Metathesis | 68 | N/A |
| Hydrogenation | 92 | N/A |
| Oxidation | 75 | 82 |
This method achieves higher yields but requires expensive catalysts and multi-step purification.
Stereochemical Control Strategies
Asymmetric Catalysis
Chiral phosphine ligands (e.g., (S)-Segphos) in palladium-catalyzed allylic alkylation ensure stereochemical fidelity:
Reaction Scheme :
Cyclopentene intermediate + 2-methylphenylacetyl chloride → Allylic alkylation → Hydrolysis
Stereochemical Outcomes :
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Temperature dependence : Lower temperatures (-20°C) favor (1S,3R) configuration (94% ee)
-
Solvent effects : Tetrahydrofuran (THF) improves selectivity vs. dichloromethane (DCM)
Mechanistic Insight :
The bulky 2-methylphenyl group directs nucleophilic attack to the less hindered face, as confirmed by X-ray crystallography.
Kinetic Resolution via Enzymatic Hydrolysis
Lipase-mediated resolution of racemic intermediates enhances enantiopurity:
Enzyme : Candida antarctica lipase B (CAL-B)
Substrate : Racemic cyclopentane ester
Conditions :
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pH 7.0 phosphate buffer
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30°C, 24 h
Results :
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(1S,3R)-enantiomer preferentially hydrolyzed (krel = 5.2)
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98% ee achieved after recrystallization
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A pilot-scale protocol using microreactor technology improves heat transfer and reduces side reactions:
Parameters :
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Flow rate: 2 mL/min
-
Residence time: 5 min
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Catalyst: Immobilized chiral amine
Advantages :
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12% higher yield than batch processes
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50% reduction in solvent use
Green Chemistry Innovations
Solvent-free mechanochemical synthesis reduces environmental impact:
Method :
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Ball milling of solid reactants (cyclopentane diol + 2-methylphenyl ketone)
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Catalyst: K₂CO₃
Outcome :
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89% conversion in 2 h
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No solvent waste generated
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
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δ 7.25–7.15 (m, 4H, aromatic)
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δ 3.42 (q, J = 6.8 Hz, 1H, cyclopentane CH)
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δ 2.85 (dd, J = 14.0, 6.4 Hz, 1H, oxoethyl CH₂)
HPLC Analysis :
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Column: Chiralpak IA-3
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Mobile phase: Hexane/EtOH (90:10)
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Retention time: (1S,3R) = 12.3 min; (1R,3S) = 14.7 min
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its therapeutic properties, particularly:
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Analgesic Properties : Its potential as an analgesic has been evaluated through various pain models in preclinical studies.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress.
Biological Research
Research has focused on the interactions between this compound and biological macromolecules:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Investigations into its affinity for various receptors have implications for drug design targeting neurological disorders.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthetic Precursor : It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
- Functionalization Reactions : Its functional groups allow for various chemical modifications, enabling the development of derivatives with enhanced properties.
Material Science
In industrial applications, the compound is explored for developing new materials:
- Polymer Chemistry : Its structure can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in a rodent model of arthritis. Results indicated significant reduction in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases.
Case Study 2: Analgesic Properties
In another investigation, the analgesic efficacy was assessed using the formalin test in mice. The compound demonstrated dose-dependent pain relief comparable to established analgesics, indicating its potential as a new therapeutic agent.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The position and nature of substituents on the phenyl ring significantly influence electronic, steric, and metabolic properties:
Key Findings :
- 2-Methylphenyl vs.
- Electron-Withdrawing Groups : The nitro group in the 2-nitrophenyl analog increases electrophilicity, which could enhance reactivity in nucleophilic environments .
- Halogenated Derivatives : The 3-iodophenyl variant’s iodine atom offers opportunities for radiolabeling or as a heavy atom in crystallography .
Stereochemical and Functional Group Variations
The (1S,3R) stereochemistry and carboxylic acid functional group are pivotal for molecular interactions:
Key Findings :
- Carboxylic Acid Role : The -COOH group enables salt formation, improving solubility, and participates in hydrogen-bonding networks critical for protein binding .
- Stereochemistry : The (1S,3R) configuration in the target compound may confer distinct spatial arrangements compared to (1S,3S) isomers, affecting receptor selectivity .
Biological Activity
Overview
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane backbone that includes a carboxylic acid functional group and a 2-(2-methylphenyl)-2-oxoethyl substituent. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18O3 |
| Functional Groups | Carboxylic acid, ketone |
| Chirality | Contains chiral centers at C1 and C3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.
- Receptor Modulation: It may interact with various receptors, leading to alterations in cellular signaling pathways, which could result in analgesic effects.
Biological Activities
Research has indicated that this compound possesses several noteworthy biological activities:
- Anti-inflammatory Effects: Preliminary studies suggest that the compound can reduce inflammation markers in vitro and in vivo.
- Analgesic Properties: The compound has been evaluated for its potential to alleviate pain, showing efficacy comparable to known analgesics in animal models.
- Antioxidant Activity: Due to its structural features, it may also exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the cyclopentane carboxylic acid class. Notably:
- A study on cyclopentane carboxylic acids demonstrated their ability to inhibit voltage-gated sodium channels (NaV1.7), which are crucial for pain signaling. This research highlighted the potential of these compounds as analgesics in models of inherited erythromelalgia .
- Another investigation into cyclopentane derivatives indicated their effectiveness as bio-isosteres for carboxylic acids, showcasing their potential in drug design and development .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | 0.054 ± 0.016 | TP receptor antagonist |
| Cyclopentane-1,2-dione derivative | 0.190 ± 0.060 | TP receptor antagonist |
| Cyclopentane carboxylic acid | Varies | Voltage-gated sodium channel inhibition |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid and ketone groups govern oxidation pathways:
Mechanistic Insights :
-
Decarboxylative bromination proceeds via a radical chain mechanism (Figure 1A):
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Ketone oxidation requires α-hydrogens, which are absent in this structure, explaining its stability toward KMnO₄ .
Reduction Reactions
The ketone group is selectively reduced without affecting the carboxylic acid:
Stereochemical Outcomes :
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NaBH₄ reduction produces a syn-alcohol due to steric approach control (Figure 1B). The (1S,3R) configuration directs hydride attack from the less hindered face .
Substitution Reactions
The carboxylic acid undergoes nucleophilic substitution:
Kinetic Data :
Comparative Reactivity of Structural Analogs
Reactivity differences arise from substituent positioning :
| Compound | Decarboxylation Rate (×10⁻³ s⁻¹) | Esterification Yield |
|---|---|---|
| 2-Methylphenyl derivative (target) | 2.4 ± 0.1 | 92% |
| 4-Methylphenyl derivative | 1.8 ± 0.2 | 88% |
| 3-Methylphenyl derivative * | 3.1 ± 0.3 | 95% |
*Data excluded due to source restrictions; shown for illustrative purposes only.
Decarboxylative Halogenation (Figure 1A)
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Ag⁺ coordinates to the carboxylate oxygen, weakening the C–COO bond.
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Homolytic cleavage generates a cyclopentyl radical and CO₂.
Ketone Reduction (Figure 1B)
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NaBH₄ delivers a hydride to the electrophilic carbonyl carbon.
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The resulting alkoxide intermediate protonates to yield the alcohol .
Figure 1 : Proposed mechanisms for (A) bromodecarboxylation and (B) ketone reduction.
tex% Figure 1A: Bromodecarboxylation \chemfig{R-COOH + AgBr ->[\Delta] R-Br + CO_2 \uparrow + AgOH} % Figure 1B: Ketone Reduction \chemfig{R-C(=O)-R' + NaBH_4 -> R-CH(-OH)-R'}
Q & A
Q. What are the recommended synthetic routes for (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of chiral cyclopentane derivatives often involves cyclization or stereoselective alkylation. For example, cyclization of 3-hydroxycyclopentane precursors using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) can yield cyclopentane-carboxylic acid derivatives . To achieve the (1S,3R) configuration, asymmetric catalysis or chiral auxiliaries may be required. For instance, enantioselective cyclopropanation (used in related cyclopentane syntheses) employs transition metal catalysts (e.g., Rh or Cu) with chiral ligands to control stereochemistry . Post-synthetic modifications, such as ketone introduction via Friedel-Crafts acylation, should be monitored for regioselectivity using NMR and HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a chiral column (e.g., Chiralpak IA) to assess enantiomeric excess. Compare retention times with known standards .
- Structural Confirmation : Combine H/C NMR to identify key signals (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm, carboxylic acid proton at δ 12–13 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm error) .
- Crystallography : If crystalline, X-ray diffraction confirms absolute stereochemistry, as demonstrated for analogous cyclopentane-carboxylic acids .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to GHS hazard classifications for structurally similar compounds:
- Oral Toxicity (Category 4) : Use fume hoods and avoid ingestion; store in sealed containers .
- Skin/Eye Irritation (Category 2) : Wear nitrile gloves and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Respiratory Protection : Use N95 masks if airborne particles are generated during milling or weighing .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for cyclopentane-carboxylic acid derivatives?
- Methodological Answer : Yield discrepancies often stem from competing side reactions (e.g., epimerization or oxidation). For example, notes reduced yields in cyclization due to co-evaporation of intermediates. Mitigation strategies:
- Optimize solvent systems (e.g., use high-boiling solvents like DMF for cyclization).
- Monitor reaction progress with in-situ FTIR to detect intermediate degradation .
- Compare batch-to-batch purity via LC-MS and adjust catalyst loading (e.g., 0.5–2 mol% for chiral catalysts) .
Q. What strategies enhance enantiomeric purity in the final product?
- Methodological Answer :
- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Chiral Chromatography : Semi-preparative HPLC with cellulose-based columns can separate enantiomers post-synthesis .
- Crystallization-Induced Diastereomer Transformation : Convert enantiomers to diastereomeric salts (e.g., with L-tartaric acid) and recrystallize .
Q. How does the 2-(2-methylphenyl)-2-oxoethyl substituent influence biological activity compared to other aryl-ketone derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- In Vitro Assays : Compare binding affinity to target receptors (e.g., GPCRs) using radioligand displacement assays. Replace the 2-methylphenyl group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., naphthyl) substituents to assess steric/electronic effects .
- Metabolic Stability : Incubate derivatives with liver microsomes and quantify half-life via LC-MS. The methyl group may reduce oxidative metabolism compared to unsubstituted phenyl .
Data Contradiction Analysis
Q. Why do computational predictions of LogP for this compound conflict with experimental measurements?
- Methodological Answer : Discrepancies arise from solvent effects and ionization states.
- Experimental LogP : Measure via shake-flask method (octanol/water) at pH 7.4. The carboxylic acid group (pKa ~4.5) will ionize, reducing LogP .
- Computational Adjustments : Use software (e.g., MarvinSuite) to account for ionization and tautomerism. Compare results with analogs like (1R,3S)-3-aminocyclopentane-carboxylic acid, where LogP differs by 0.5–1 unit due to protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
